batatasin III

Overview

Description

Mechanism of Action

Target of Action

Batatasin III, a bibenzyl natural product , primarily targets α-glucosidase , an enzyme involved in carbohydrate metabolism. It also interacts with FAK-AKT signaling pathways and plays a role in Epithelial to Mesenchymal Transition (EMT) .

Mode of Action

This compound inhibits α-glucosidase in a reversible and noncompetitive manner . It also suppresses cancer migration and invasion by inhibiting EMT and FAK-AKT signals .

Biochemical Pathways

The inhibition of α-glucosidase by this compound affects the carbohydrate metabolism pathway , specifically the breakdown of complex carbohydrates . By inhibiting FAK-AKT signals, it influences cell migration and invasion pathways .

Pharmacokinetics

It’s known that this compound undergoesbioactivation to form reactive quinoid intermediates , which subsequently react with glutathione (GSH) via Michael addition . Glucuronidation and GSH conjugation appear to be the primary elimination pathways .

Result of Action

This compound has demonstrated antidiabetic activities by inhibiting α-glucosidase, which could be used to alleviate postprandial hyperglycemia . It also exhibits anticancer activities by suppressing cancer migration and invasion . Furthermore, it has been found to have anti-inflammatory activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the consumption of plants containing this compound as botanical dietary supplements could potentially enhance its bioavailability . .

Biochemical Analysis

Biochemical Properties

Batatasin III interacts with various enzymes and proteins in biochemical reactions. It has been found to significantly inhibit nitric oxide production, with an IC50 value of 12.95 μM . It also reduces the expression of iNOS, phosphorylated p65, and β-catenin in a concentration-dependent manner .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It reduces the expression of iNOS, phosphorylated p65, and β-catenin, which are key players in cellular signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Molecular docking analysis has shown that p65 might be a potential target of this compound for the treatment of inflammatory disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Batatasin III can be synthesized through various chemical routes. One common method involves the synthesis of 3,3’-dihydroxy-5-methoxydihydrostilbene, which is a key intermediate . The synthesis typically involves the following steps:

Starting Materials: Phenolic compounds are often used as starting materials.

Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, such as yams and Dendrobium species . The extraction process typically includes:

Harvesting: Collecting the plant material containing this compound.

Extraction: Using solvents to extract the compound from the plant material.

Purification: Employing techniques like solid-phase extraction and chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions: Batatasin III undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .

Scientific Research Applications

Batatasin III has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name |

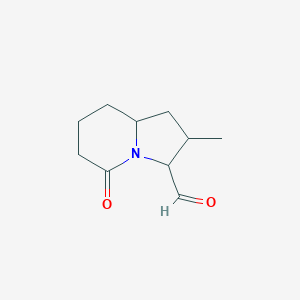

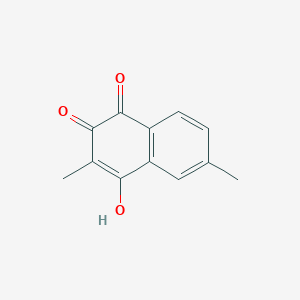

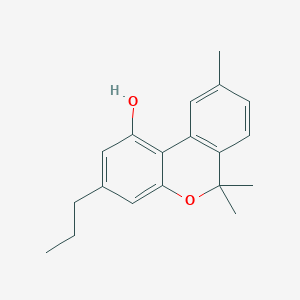

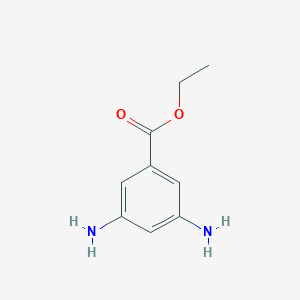

3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-4,7-10,16-17H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQXIUVIYICVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)CCC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904195 | |

| Record name | Batatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Batatasin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56684-87-8 | |

| Record name | Batatasin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56684-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Batatasin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93.5 - 94.5 °C | |

| Record name | Batatasin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Batatasin III exerts its antinociceptive effects, at least in part, through its anti-inflammatory properties. It significantly reduces the production of inflammatory mediators such as nitric oxide, tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and BV-2 microglial cells. This suggests that this compound may act by modulating the inflammatory response, thereby reducing pain signaling.

A: [] Yes, this compound has been shown to suppress EMT in human non-small cell lung cancer H460 cells. It achieves this by decreasing the expression of N-cadherin and Vimentin while upregulating E-cadherin.

A: [] this compound inhibits the migration and invasion of human non-small cell lung cancer H460 cells by suppressing key signaling pathways. It reduces the phosphorylation of focal adhesion kinase (FAK) on Tyrosine 397 (p-FAK (Try397)), the active form of protein kinase B (AKT), and cell division cycle 42 (CDC42).

A: [] this compound demonstrates anti-QS activity. It inhibits violacein production, a QS-regulated behavior, and biofilm formation in Chromobacterium violaceum CV026 without affecting bacterial growth.

A: [] Molecular docking studies suggest that this compound binds strongly to QS-associated proteins like CviR, LasR, RhlR, PqsE, and PqsR. Molecular dynamics simulations further support its strong interaction with 3QP1, a structural variant of the CviR protein.

ANone: The molecular formula of this compound is C15H16O3 and its molecular weight is 244.29 g/mol.

A: Yes, the structural elucidation of this compound has been extensively researched. Several studies [, , , , , , , , , , , , , , , , , ] utilize techniques like 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize its structure. These data are crucial for confirming its identity and purity.

A: [, ] Yes, molecular docking studies have been utilized to investigate the binding interactions of this compound with QS-related proteins. Additionally, molecular dynamics simulations have been used to assess its binding stability with the 3QP1 protein, a structural variant of CViR. These computational approaches provide valuable insights into the potential mechanisms of action of this compound.

A: [] Methylation of the free hydroxyl groups in this compound analogs leads to a decrease in their spasmolytic activity. This suggests that the presence of free hydroxyl groups is important for optimal activity.

A: [] Increasing the number of oxygenated groups in this compound analogs, compared to this compound and gigantol, resulted in decreased smooth muscle relaxant activity. This suggests that an optimal number of oxygenated groups are crucial for this particular activity.

A: [] The hydroxyl group at the C-2′ position in this compound plays a crucial role in its α-glucosidase inhibitory activity. Analogs with modifications at this position show altered activity, highlighting the importance of this structural feature.

A: [] In vitro studies using rat and human liver microsomes and hepatocytes revealed that this compound undergoes both phase I and phase II metabolism. The primary elimination pathways involve glucuronidation and glutathione (GSH) conjugation.

A: [] Yes, this compound can undergo bioactivation to form reactive quinoid intermediates. These intermediates can then react with GSH via Michael addition.

A: [] Yes, differences in the metabolic profile of this compound have been observed between rats and humans. For example, GSH conjugates are formed to a lesser extent in human hepatocytes compared to rat hepatocytes.

A: [] Stilbenoids exhibit varying susceptibility to microbial transformation. Resveratrol, oxyresveratrol, piceatannol, and thunalbene undergo metabolism, primarily through double bond reduction, dihydroxylation, and demethylation. In contrast, this compound and pinostilbene demonstrate stability under similar conditions.

A: [] Yes, significant interindividual differences exist in the speed, intensity, and metabolic pathways of stilbenoid metabolism by human fecal microbiota. This highlights the influence of individual gut microbiota composition on stilbenoid biotransformation.

A: [] this compound exhibits significant antinociceptive effects in mouse models of formalin- and LPS-induced inflammatory pain. In these models, 50 mg/kg of this compound demonstrated comparable antinociception to 10 mg/kg of indomethacin, a commonly used NSAID.

A: [] The human non-small cell lung cancer cell line H460 has been utilized to investigate the anti-proliferative, anti-migration, and anti-invasion activities of this compound in vitro.

A: [, ] this compound exhibits low cytotoxicity. In 3T3 mouse fibroblast cells, it reduced cell viability to 60% at a concentration of 100 μg/mL. In human non-small lung cancer H460 cells, it showed no cytotoxic effects at concentrations lower than 100 μM.

A: [] Based on the rotarod test and the Laboratory Animal Behavior Observation, Registration, and Analysis System, this compound did not induce any noticeable CNS side effects in mice. Treated mice displayed comparable forced, spontaneous, and general locomotive behaviors to control mice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)

![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)